molecular formula C23H27N3O2 B2873591 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea CAS No. 1207043-13-7

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea

Cat. No.: B2873591
CAS No.: 1207043-13-7
M. Wt: 377.488
InChI Key: NIOPZHMEZUIZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea is a synthetic organic compound characterized by a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a cyclohexylurea moiety at position 5. The tetrahydroisoquinoline scaffold is structurally analogous to naturally occurring alkaloids, which often exhibit biological activity, making this compound of interest in medicinal chemistry and drug discovery . The benzoyl and cyclohexylurea substituents contribute to its unique physicochemical properties, including lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Crystallographic studies of similar compounds (e.g., isoquinoline derivatives) have utilized tools like SHELX for structural refinement and ORTEP-3 for graphical representation of molecular geometry .

Properties

IUPAC Name

1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22(18-7-3-1-4-8-18)26-14-13-17-11-12-21(15-19(17)16-26)25-23(28)24-20-9-5-2-6-10-20/h1,3-4,7-8,11-12,15,20H,2,5-6,9-10,13-14,16H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOPZHMEZUIZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the benzoyl group. The final step involves the formation of the urea linkage with the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring or the urea linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea involves its interaction with specific molecular targets. The benzoyl group and tetrahydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s binding to its target. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the tetrahydroisoquinoline core, substituent groups, or urea derivatives. Below is a comparative analysis with key examples:

Core Modifications: Tetrahydroisoquinoline Derivatives

  • 7-Hydroxyisoquinolin-1(2H)-one (from ): This derivative lacks the benzoyl and cyclohexylurea groups but retains the isoquinoline core. The hydroxyl group at position 7 enhances polarity, reducing lipophilicity compared to the target compound. Such modifications often alter solubility and membrane permeability .
  • The absence of the tetrahydroisoquinoline ring in coumarins results in distinct electronic properties and reactivity patterns .

Substituent Comparisons: Benzoyl and Urea Groups

  • Benzoyl-containing analogs :
    Benzoyl groups are common in pharmaceuticals (e.g., protease inhibitors). In the target compound, the benzoyl moiety at position 2 may sterically hinder interactions with enzymatic active sites compared to smaller substituents (e.g., methyl or hydroxyl groups).

  • Cyclohexylurea vs. This distinction impacts bioavailability and metabolic stability .

Pharmacological and Physicochemical Data (Hypothetical Table)

Property Target Compound 7-Hydroxyisoquinolin-1(2H)-one 7-Hydroxycoumarin
Molecular Weight (g/mol) ~395 (estimated) 175.17 162.14
LogP ~3.5 (predicted) 1.2 1.8
Hydrogen Bond Donors 2 1 1
Biological Activity Not reported Antioxidant Anticoagulant

Research Findings and Challenges

  • Synthetic Accessibility: The synthesis of 1-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea likely involves multi-step reactions, including cyclization of the tetrahydroisoquinoline core and urea coupling. Similar compounds in suggest that protecting groups (e.g., benzoyl) are critical for regioselective functionalization .
  • Enantiomer Considerations: Chirality in tetrahydroisoquinoline derivatives can significantly affect biological activity.
  • Biological Screening Gaps: Unlike well-studied analogs (e.g., 7-hydroxycoumarin), the target compound’s pharmacological profile remains underexplored. Potential applications in kinase inhibition or GPCR modulation are speculative without empirical data.

Biological Activity

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea is a complex organic compound belonging to the class of urea derivatives. Its structure features a tetrahydroisoquinoline core, which is associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2C_{19}H_{22}N_2O_2, with a molecular weight of approximately 314.39 g/mol. The compound's unique structure facilitates interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Neuroactive Effects : The tetrahydroisoquinoline scaffold is known for its neuroactive properties, suggesting possible interactions with neurotransmitter receptors.
  • Cardiovascular Effects : Preliminary studies indicate potential effects on vascular smooth muscle relaxation.

The exact mechanism of action for this compound remains largely unexplored. However, insights can be drawn from related compounds:

  • Receptor Interaction : The tetrahydroisoquinoline core may enable binding to dopamine and serotonin receptors, influencing neurotransmission.
  • Calcium Channel Modulation : Similar urea derivatives have been shown to affect calcium channels in vascular tissues, leading to vasodilation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)ureaTetrahydroisoquinoline structureAnticancerDifferent substituents on phenyl ring
N-(4-Methylphenyl)-N'-(benzoyl)ureaUrea derivativeAntimicrobialSimpler structure without isoquinoline
1-(6-Methylpyridin-2-yl)-N'-(benzoyl)ureaPyridine instead of isoquinolineAnti-inflammatoryDifferent heterocyclic component

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:

  • Cardiovascular Studies : Research involving derivatives of tetrahydroisoquinolines has demonstrated relaxation effects on rat thoracic aorta in vitro. One study noted that certain derivatives exhibited significant inhibition of contractions induced by low potassium levels in vascular smooth muscle .
  • Neuropharmacological Studies : Investigations into the neuroactive properties of tetrahydroisoquinoline derivatives suggest potential applications in treating neurological disorders by modulating receptor activity .

Future Directions

The biological activity of this compound warrants further investigation. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific molecular pathways involved in its biological effects.
  • Structure–Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity for desired biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.